molecular formula C12H10N2O B11812779 6-(Phenylamino)nicotinaldehyde

6-(Phenylamino)nicotinaldehyde

Cat. No.: B11812779
M. Wt: 198.22 g/mol
InChI Key: OEIURRDRVYLCCO-UHFFFAOYSA-N
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Description

6-(Phenylamino)nicotinaldehyde is an organic compound with the molecular formula C12H10N2O It is a derivative of nicotinaldehyde, where a phenylamino group is attached to the sixth position of the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with aniline under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Phenylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 6-(Phenylamino)nicotinic acid.

    Reduction: 6-(Phenylamino)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(Phenylamino)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Phenylamino)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenylamino group can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

    Nicotinaldehyde: The parent compound, lacking the phenylamino group.

    Isonicotinaldehyde: A structural isomer with the aldehyde group at a different position.

    Picolinaldehyde: Another isomer with the aldehyde group at the second position of the pyridine ring.

Uniqueness: 6-(Phenylamino)nicotinaldehyde is unique due to the presence of both the phenylamino and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6-anilinopyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c15-9-10-6-7-12(13-8-10)14-11-4-2-1-3-5-11/h1-9H,(H,13,14)

InChI Key

OEIURRDRVYLCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)C=O

Origin of Product

United States

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